molecular formula C19H13ClN4OS3 B2494779 1-((2-chlorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1224008-22-3

1-((2-chlorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2494779
CAS RN: 1224008-22-3
M. Wt: 444.97
InChI Key: MPEPCOHBYOESQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives typically involves multistep processes, including heterocyclization, nucleophilic displacement, and cyclocondensation reactions. For instance, the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives was achieved through heterocyclization of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, followed by nucleophilic displacement with hydrazine and cyclocondensation with orthoesters (Davoodnia et al., 2008).

Molecular Structure Analysis

The elucidation of molecular structure is critical in understanding the chemical behavior of compounds. Advanced techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often employed. For similar compounds, structural elucidation and antimicrobial evaluation were conducted using microanalysis, spectral data (IR, 1H NMR, Mass), and density functional calculations (Gomha et al., 2018).

Chemical Reactions and Properties

Compounds in the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one family undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and rearrangements. These reactions often yield complex heterocyclic systems with potential biological activities. The synthesis and biological study of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines as potent and selective serotonin 5-HT6 receptor antagonists illustrate the complex chemical behavior and potential applications of these compounds (Ivachtchenko et al., 2010).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for their characterization and application in further studies. These properties are determined using various analytical techniques and contribute to understanding the compound's stability and reactivity.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are essential for the application of these compounds in synthesis and medicinal chemistry. Investigations into the synthesis, crystal structure, spectroscopic characterization, and antibacterial activity of related compounds provide valuable insights into their chemical properties and potential applications (Lahmidi et al., 2019).

Scientific Research Applications

Synthesis and Structural Elucidation

Researchers have focused on synthesizing novel compounds with the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin core due to their potential biological activities. A study by Gomha et al. (2018) utilized 1,3-Di(thiophen-2-yl)prop-2-en-1-one as a precursor in the synthesis of [1,2,4]triazolo[4,3-a]pyrimidines, indicating the structural diversity achievable with this core. The synthesized compounds were characterized using various spectroscopic techniques, highlighting the compound's importance in the development of new therapeutic agents (Gomha et al., 2018).

Antimicrobial Evaluation

Several studies have evaluated the antimicrobial properties of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives. For example, the work by Prabhakar et al. (2016) synthesized thieno[2,3-d] Pyrimidine derivatives and tested their antibacterial and antifungal activities, revealing some compounds with good activity against various bacteria and fungi. This suggests potential applications in combating microbial resistance (Prabhakar et al., 2016).

Biological Activities and Potential Therapeutic Applications

The search for novel therapeutic agents has led to the exploration of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives for various biological activities. For instance, a study by Ivachtchenko et al. (2010) prepared 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, evaluating their affinity and selectivity towards the serotonin 5-HT6 receptor, demonstrating significant potential for the treatment of neurological disorders (Ivachtchenko et al., 2010).

properties

IUPAC Name

12-[(2-chlorophenyl)methylsulfanyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4OS3/c20-14-6-2-1-4-12(14)11-28-19-22-21-18-23(10-13-5-3-8-26-13)17(25)16-15(24(18)19)7-9-27-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEPCOHBYOESQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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